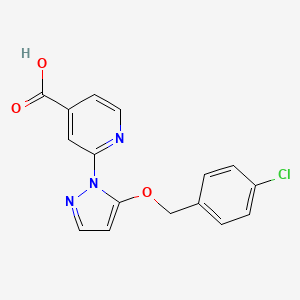![molecular formula C26H34N4O5 B10833012 N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10833012.png)
N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDBM50080563 is a small molecular compound known for its interaction with the sphingosine-1-phosphate receptor 3 (S1PR3). This receptor is a part of the G-protein coupled receptor family and plays a significant role in various physiological processes, including cell proliferation and suppression of apoptosis .
Preparation Methods
The synthetic routes and reaction conditions for BDBM50080563 involve several steps. The preparation method typically includes the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
BDBM50080563 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
BDBM50080563 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BDBM50080563 involves its interaction with the sphingosine-1-phosphate receptor 3 (S1PR3). This interaction leads to the activation of downstream signaling pathways that regulate various cellular processes, including cell proliferation and apoptosis. The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway and the sphingosine-1-phosphate signaling pathway .
Comparison with Similar Compounds
BDBM50080563 can be compared with other similar compounds, such as:
Sphingosine-1-phosphate: A natural ligand for S1PR3 with similar biological effects.
FTY720: A synthetic analog of sphingosine-1-phosphate with immunomodulatory properties.
Properties
Molecular Formula |
C26H34N4O5 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C26H34N4O5/c1-5-18-11-20(10-17(4)24(18)34-15-22(32)13-28-23(33)14-31)25-29-26(35-30-25)19-8-9-27-21(12-19)7-6-16(2)3/h8-12,16,22,31-32H,5-7,13-15H2,1-4H3,(H,28,33)/t22-/m0/s1 |
InChI Key |
PFJWQQDDQKRIRR-QFIPXVFZSA-N |
Isomeric SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)CCC(C)C)C)OC[C@H](CNC(=O)CO)O |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)CCC(C)C)C)OCC(CNC(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


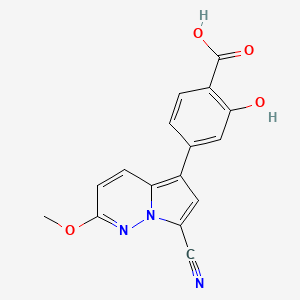
![2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine](/img/structure/B10832934.png)
![1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)

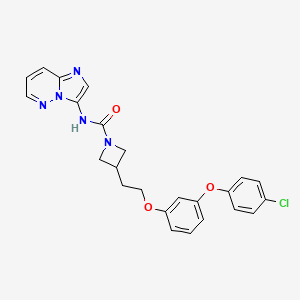
![1-[4-[[4,4,4-Trifluoro-1-[2-methyl-4-(4,5,6,7-tetrahydroindazol-2-yl)phenyl]butyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832956.png)
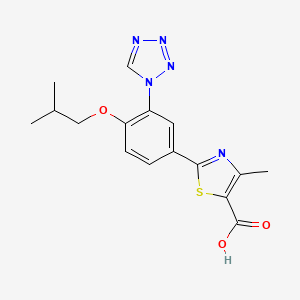

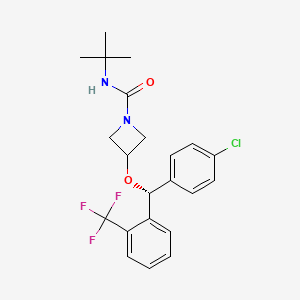
![5-[3-(6-morpholin-4-ylpyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832982.png)
![N-[(2S)-3-[4-[5-(2-cyclopentylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832992.png)
![5-[3-[6-(cyclohexylamino)pyrazin-2-yl]-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832998.png)
![N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B10833010.png)
